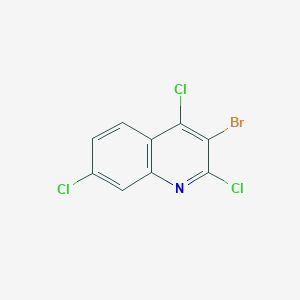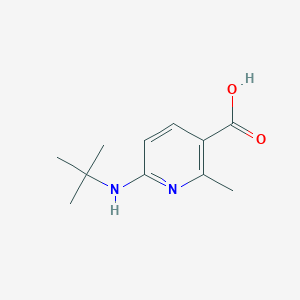
6-(tert-Butylamino)-2-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylamino)-2-methylnicotinic acid: is an organic compound belonging to the class of nicotinic acids This compound features a tert-butylamino group attached to the 6-position and a methyl group at the 2-position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylamino)-2-methylnicotinic acid typically involves the following steps:
Nitration: The starting material, 2-methylnicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with tert-butyl chloride in the presence of a base like sodium hydroxide to form the tert-butylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nicotinic acid ring, potentially converting it into a dihydropyridine derivative.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted nicotinic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(tert-Butylamino)-2-methylnicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of nicotinic acid derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medical applications include the development of new drugs targeting nicotinic acid receptors. Its structural similarity to other nicotinic acid derivatives makes it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 6-(tert-Butylamino)-2-methylnicotinic acid exerts its effects involves its interaction with specific molecular targets, such as nicotinic acid receptors. The tert-butylamino group may enhance binding affinity and selectivity, while the methyl group can influence the compound’s pharmacokinetic properties. The pathways involved include receptor activation or inhibition, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, lacking the tert-butylamino and methyl groups.
6-Aminonicotinic Acid: Similar structure but without the tert-butyl group.
2-Methylnicotinic Acid: Lacks the tert-butylamino group.
Uniqueness
6-(tert-Butylamino)-2-methylnicotinic acid is unique due to the presence of both the tert-butylamino and methyl groups. These substituents confer distinct chemical and biological properties, such as increased lipophilicity and potential for selective receptor binding, distinguishing it from other nicotinic acid derivatives.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-(tert-butylamino)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7-8(10(14)15)5-6-9(12-7)13-11(2,3)4/h5-6H,1-4H3,(H,12,13)(H,14,15) |
InChI Key |
PDYIYPCXCCSORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


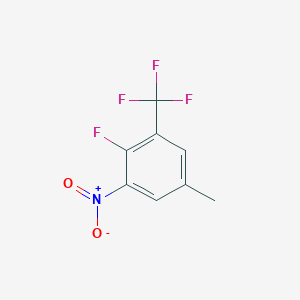
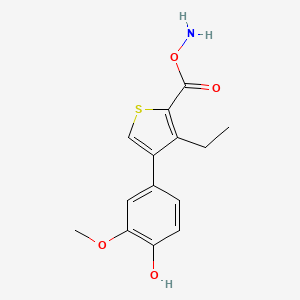
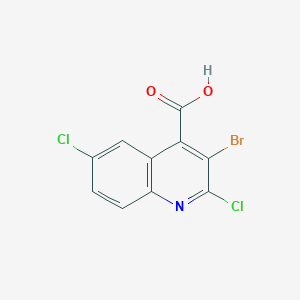

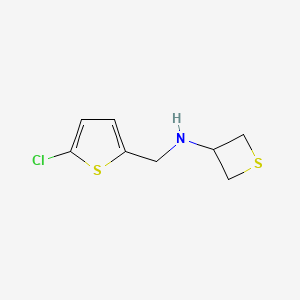
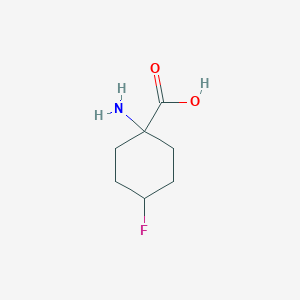
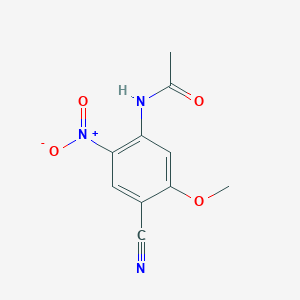
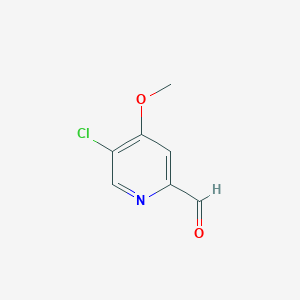
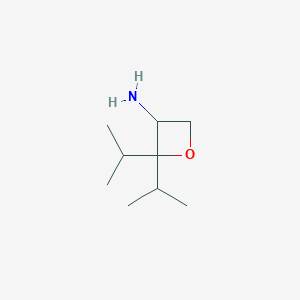

![2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B12999070.png)
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride](/img/structure/B12999084.png)

